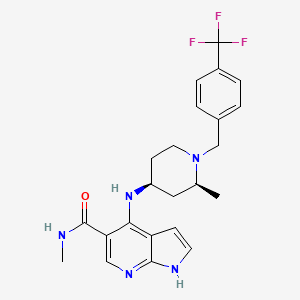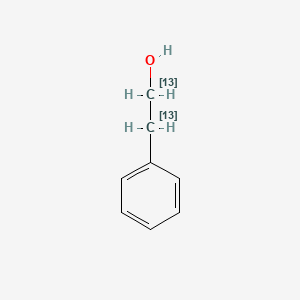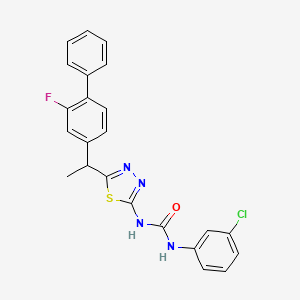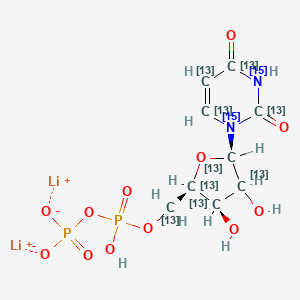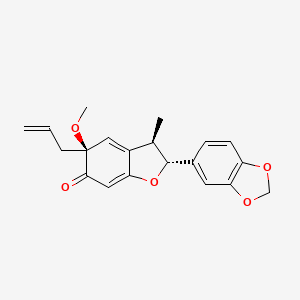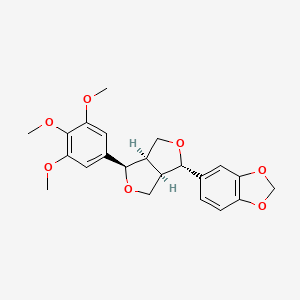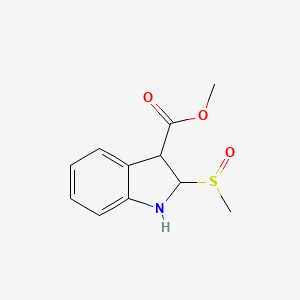
Brassicanate A sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of brassicanate A sulfoxide involves the isolation of the compound from Brassica oleracea. The process typically includes extraction, purification, and identification steps. Specific details on the synthetic routes and reaction conditions are not extensively documented in the literature.
Industrial Production Methods
Industrial production methods for this compound are still under research and development. The focus is on optimizing the extraction and purification processes to achieve higher yields and purity levels suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Brassicanate A sulfoxide undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone under specific conditions.
Reduction: The sulfoxide group can be reduced to sulfide using reducing agents.
Substitution: The compound can participate in substitution reactions, particularly involving the sulfoxide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the specific substitution reaction, but typically involve nucleophiles and appropriate solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Brassicanate A sulfoxide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sulfoxide chemistry and its reactivity.
Biology: Investigated for its role in plant defense mechanisms and allelopathy.
Industry: Explored for use in sustainable agriculture practices to reduce reliance on synthetic herbicides.
Wirkmechanismus
Brassicanate A sulfoxide exerts its herbicidal effects by inhibiting the biosynthesis of essential amino acids in plants. It interacts with multiple molecular targets, including dihydroxyacid dehydratase, hydroxymethylpyruvate dioxygenase, acetolactate synthase, PYL family proteins, and transport inhibitor response 1 . These interactions disrupt key metabolic pathways, leading to the suppression of weed growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Brassicanate B sulfoxide
- Brassicanate C sulfoxide
- Sulforaphane
Uniqueness
Brassicanate A sulfoxide is unique due to its multi-target mechanism of action, which allows it to stably bind to various herbicide targets and plant growth-regulating targets . This multi-target approach enhances its effectiveness as a herbicide and reduces the likelihood of resistance development in weeds .
Eigenschaften
Molekularformel |
C11H13NO3S |
|---|---|
Molekulargewicht |
239.29 g/mol |
IUPAC-Name |
methyl 2-methylsulfinyl-2,3-dihydro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H13NO3S/c1-15-11(13)9-7-5-3-4-6-8(7)12-10(9)16(2)14/h3-6,9-10,12H,1-2H3 |
InChI-Schlüssel |
UXRVFZJXVIOHLU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(NC2=CC=CC=C12)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


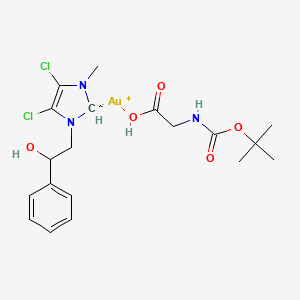
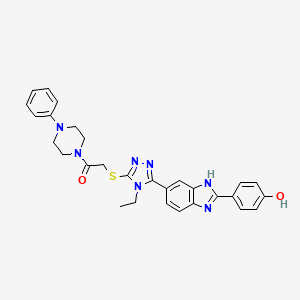
![[(3S,5S,8R,9S,10S,11S,12S,13R,14S,17S)-17-acetyl-12-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12383915.png)
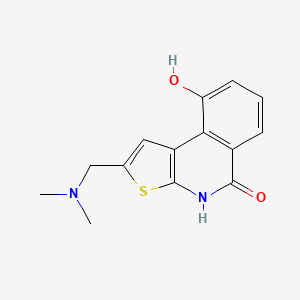
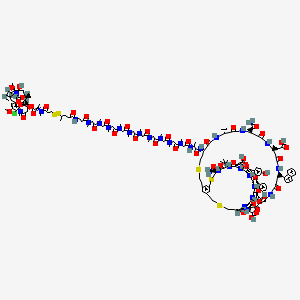
![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)
